molecular formula C19H22N2O2 B8587617 N1,N3-di(2,5-dimethyl-phenyl)-malonamide

N1,N3-di(2,5-dimethyl-phenyl)-malonamide

Cat. No.: B8587617
M. Wt: 310.4 g/mol
InChI Key: IJNSAZINBDZWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N3-di(2,5-dimethyl-phenyl)-malonamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N'-bis(2,5-dimethylphenyl)propanediamide

InChI

InChI=1S/C19H22N2O2/c1-12-5-7-14(3)16(9-12)20-18(22)11-19(23)21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

IJNSAZINBDZWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mmol 2,5-dimethylaniline and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol,≡6.6 mL) on a stream of nitrogen. N1,N3-di(2,5-dimethyl-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 14.9 g N1,N3-di(2,5-dimethyl-phenyl)-malonamide was obtained (yield 96.0%, purity 98.5%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

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